N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine
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Overview
Description
N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with formaldehyde and dimethylamine, followed by reduction and cyclization to form the triazole ring . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1H-Benzo[d][1,2,3]triazol-1-ylmethanol: Similar in structure but with different functional groups, leading to different reactivity and applications.
1H-Benzo[d][1,2,3]triazol-1-yl-pyrazole: Another triazole derivative with potential anticancer and antidiabetic properties.
Uniqueness
N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
This compound features a benzene ring fused to a triazole moiety. The presence of methyl groups at specific positions enhances its solubility and biological interactions. The molecular formula is C10H10N4, highlighting the compound's nitrogen-rich structure which is crucial for its biological activity.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties . This compound has shown effectiveness against various bacterial strains and fungi. Studies have indicated that compounds with similar structures exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Microbial Strain | Activity | Reference |
---|---|---|
Escherichia coli | Inhibition observed | |
Staphylococcus aureus | Strong antibacterial effect | |
Candida albicans | Moderate antifungal activity |
Anticancer Potential
The anticancer properties of this compound have been investigated in various studies. It has been shown to induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, one study reported that related triazole derivatives exhibited IC50 values ranging from 1.2 to 2.4 nM against human cancer cell lines, indicating potent antiproliferative effects .
The mechanism by which this compound exerts its anticancer effects includes:
- Histone Deacetylase Inhibition : Similar compounds have been identified as potential histone deacetylase inhibitors, disrupting the regulation of gene expression associated with cancer progression .
- Induction of Apoptosis : The compound promotes programmed cell death through activation of caspases and disruption of mitochondrial membrane potential .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced viability in various cancer cell lines (e.g., A549 lung cancer cells), with notable effects on inducing late apoptosis .
- Antimicrobial Efficacy : A comparative study highlighted that derivatives with similar structures showed enhanced antimicrobial activity due to the presence of bulky hydrophobic groups which facilitate interaction with microbial membranes .
- Synergistic Effects : Research has also suggested that combining this compound with other antimicrobial agents can lead to synergistic effects that enhance overall efficacy against resistant strains .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N,1-dimethylbenzotriazol-5-amine |
InChI |
InChI=1S/C8H10N4/c1-9-6-3-4-8-7(5-6)10-11-12(8)2/h3-5,9H,1-2H3 |
InChI Key |
IOXCAAGTHOUYBQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)N(N=N2)C |
Origin of Product |
United States |
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